1-Amino-4,4-dimethyl-1-(pyridin-2-yl)pent-1-en-3-one
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Overview
Description
1-Amino-4,4-dimethyl-1-(pyridin-2-yl)pent-1-en-3-one is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring and a pentenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4,4-dimethyl-1-(pyridin-2-yl)pent-1-en-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2-acetylpyridine with isobutyraldehyde in the presence of an amine catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4,4-dimethyl-1-(pyridin-2-yl)pent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-Amino-4,4-dimethyl-1-(pyridin-2-yl)pent-1-en-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Amino-4,4-dimethyl-1-(pyridin-2-yl)pent-1-en-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
1-Amino-4,4-dimethyl-1-(pyridin-3-yl)pent-1-en-3-one: Similar structure but with the pyridine ring at a different position.
4,4-Dimethyl-1-(pyridin-2-yl)pent-1-en-3-one: Lacks the amino group, affecting its reactivity and applications.
1-Amino-4,4-dimethyl-1-(pyridin-2-yl)butan-1-one: Shorter carbon chain, leading to different chemical properties.
Uniqueness: 1-Amino-4,4-dimethyl-1-(pyridin-2-yl)pent-1-en-3-one stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-amino-4,4-dimethyl-1-pyridin-2-ylpent-1-en-3-one |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)11(15)8-9(13)10-6-4-5-7-14-10/h4-8H,13H2,1-3H3 |
InChI Key |
OLTRVMIVQDZHCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C1=CC=CC=N1)N |
Origin of Product |
United States |
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